molecular formula C16H17N3O3 B5515790 2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide

2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide

Cat. No.: B5515790
M. Wt: 299.32 g/mol
InChI Key: UZCXPSXBULOEKW-UHFFFAOYSA-N
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Description

2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide is a chemical compound with the molecular formula C16H17N3O3 and a molecular weight of 299332 It is known for its unique structure, which includes a phenoxy group, an acetyl group, and a hydrazinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide typically involves the reaction of 2-methylphenoxyacetic acid with phenylhydrazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy or acetyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide: This compound has a similar structure but includes a thiocarbonyl group instead of a carbonyl group.

    2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxylate: This compound has a carboxylate group instead of a carboxamide group.

Uniqueness

2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[[2-(2-methylphenoxy)acetyl]amino]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-12-7-5-6-10-14(12)22-11-15(20)18-19-16(21)17-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCXPSXBULOEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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